Pentafluorobenzenesulfonic acid

描述

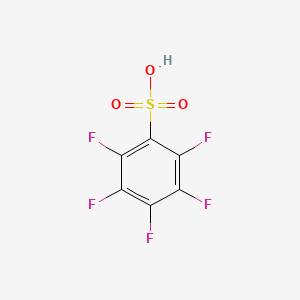

Structure

3D Structure

属性

分子式 |

C6HF5O3S |

|---|---|

分子量 |

248.13 g/mol |

IUPAC 名称 |

2,3,4,5,6-pentafluorobenzenesulfonic acid |

InChI |

InChI=1S/C6HF5O3S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H,12,13,14) |

InChI 键 |

IKMBXKGUMLSBOT-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)F |

产品来源 |

United States |

Fundamental Aspects of Perfluorinated Sulfonic Acids and Pentafluorobenzenesulfonic Acid

Theoretical Frameworks for Acid Strength in Fluorinated Systems

The exceptional acidity of fluorinated compounds like pentafluorobenzenesulfonic acid can be attributed to several key theoretical principles. The primary factor is the powerful electron-withdrawing inductive effect of the fluorine atoms. libretexts.org This effect stabilizes the resulting conjugate base (pentafluorobenzenesulfonate anion) by delocalizing the negative charge, making the corresponding acid stronger. libretexts.org

The strength of an acid is also influenced by the stability of its conjugate base. In the case of this compound, the five fluorine atoms on the phenyl group exert a strong -I effect, withdrawing electron density from the sulfonate group. This dispersal of negative charge across the entire molecule significantly stabilizes the anion, thereby increasing the acidity of the parent acid.

Comparative Analysis of Sulfonic Acid Superacidity

Superacids are defined as acids with an acidity greater than that of 100% pure sulfuric acid. wikipedia.org this compound falls into this category, exhibiting a predicted pKa of -2.20±0.50. lookchem.com Its acidity surpasses that of many conventional strong acids.

Structural Elucidation via Advanced Spectroscopic Techniques

The precise structure of this compound and its derivatives has been investigated using various advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR spectroscopy are invaluable tools for characterizing this compound. In the ¹H NMR spectrum, a single resonance corresponding to the acidic proton is expected. The chemical shift of this proton would be significantly downfield due to the strong deshielding effect of the highly electronegative environment.

¹⁹F NMR spectroscopy would reveal distinct signals for the fluorine atoms at the ortho, meta, and para positions of the benzene (B151609) ring, providing detailed information about their electronic environments. The coupling patterns between these fluorine nuclei would further confirm the substitution pattern on the aromatic ring. While specific NMR data for this compound is not detailed in the search results, the principles of NMR spectroscopy are routinely applied to characterize such fluorinated compounds. nih.govrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides crucial information about the functional groups present in a molecule. youtube.com For this compound, characteristic absorption bands would be observed for the O-H, S=O, and C-F bonds. The O-H stretching vibration of the sulfonic acid group would appear as a broad band, indicative of hydrogen bonding. researchgate.net The symmetric and asymmetric stretching vibrations of the S=O group would also be prominent. Furthermore, strong absorption bands corresponding to the C-F stretching vibrations would be a defining feature of its IR spectrum. While a specific IR spectrum for this compound was not found, the spectrum for p-fluorobenzenesulfonic acid shows characteristic absorptions that can be used for comparison. nist.gov

| Property | Value |

| Molecular Formula | C₆HF₅O₃S lookchem.comchemsrc.comalfa-chemistry.comnih.gov |

| Molecular Weight | 248.13 g/mol lookchem.comnih.gov |

| CAS Number | 313-50-8 lookchem.comchemsrc.comchemspider.com |

| Density | 1.862 g/cm³ lookchem.comchemsrc.com |

| Predicted pKa | -2.20 ± 0.50 lookchem.com |

| LogP | 2.70960 lookchem.com |

| Topological Polar Surface Area | 62.75 Ų lookchem.com |

| Refractive Index | 1.477 chemsrc.com |

| Hydrogen Bond Donor Count | 1 alfa-chemistry.comnih.gov |

| Hydrogen Bond Acceptor Count | 8 alfa-chemistry.comnih.gov |

Synthetic Methodologies and Precursor Chemistry of Pentafluorobenzenesulfonic Acid and Its Derivatives

Strategies for the Synthesis of Pentafluorobenzenesulfonic Acid

The synthesis of this compound can be approached through several strategic routes, primarily involving direct synthesis on the perfluorinated ring or derivatization from a suitable precursor.

Direct Synthetic Routes

Direct methods for the synthesis of this compound primarily involve the sulfonation of pentafluorobenzene (B134492). One common method is the reaction of pentafluorobenzene with a strong sulfonating agent, such as sulfur trioxide (SO₃) or oleum (B3057394) (a solution of SO₃ in sulfuric acid). The reaction with SO₃ is highly exothermic and rapid, often requiring careful temperature control and the use of a diluent to manage the reaction's intensity. For instance, vaporized sulfur trioxide can be brought into contact with the aromatic compound in the presence of an inert gas like air or nitrogen to reduce the partial pressure of SO₃ and suppress side reactions. ijariie.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic SO₃ attacks the electron-rich pentafluorobenzene ring.

Another direct approach involves the hydrolysis of pentafluorobenzenesulfonyl chloride. This reaction is typically carried out in water, where the sulfonyl chloride group readily undergoes nucleophilic attack by water to yield the corresponding sulfonic acid. smolecule.com The hydrolysis can proceed under neutral or alkaline conditions. rsc.org

| Reactant | Reagent | Product | Conditions |

| Pentafluorobenzene | Sulfur Trioxide (SO₃) / Oleum | This compound | Controlled temperature, often with an inert diluent |

| Pentafluorobenzenesulfonyl chloride | Water | This compound | Aqueous medium, neutral or alkaline pH |

Derivatization from Perfluorinated Aromatic Precursors

An alternative strategy for synthesizing this compound involves the derivatization of other perfluorinated aromatic compounds. A key precursor in this regard is pentafluorobenzenesulfonyl chloride. This intermediate can be synthesized through the reaction of pentafluorobenzene with chlorosulfonic acid. The resulting pentafluorobenzenesulfonyl chloride can then be hydrolyzed to this compound as described previously. smolecule.com

Synthesis of this compound Salts

The acidic nature of this compound allows for the straightforward synthesis of a variety of its salts through neutralization reactions with appropriate bases.

Alkali Metal Salts (e.g., Potassium Pentafluorobenzenesulfonate, Sodium Pentafluorobenzenesulfonate)

Alkali metal salts of this compound are typically prepared by reacting the acid with an alkali metal hydroxide (B78521) or carbonate. For example, sodium pentafluorobenzenesulfonate can be synthesized by the sulfonation of pentafluorobenzene followed by neutralization with sodium hydroxide. smolecule.com Similarly, potassium pentafluorobenzenesulfonate can be prepared by reacting this compound with a potassium base. These salts are generally white crystalline solids soluble in water. ijariie.com

| Acid | Base | Salt |

| This compound | Sodium Hydroxide (NaOH) | Sodium Pentafluorobenzenesulfonate |

| This compound | Potassium Hydroxide (KOH) | Potassium Pentafluorobenzenesulfonate |

Alkaline Earth Metal Salts (e.g., Barium Pentafluorobenzenesulfonate)

The synthesis of alkaline earth metal salts, such as barium pentafluorobenzenesulfonate, follows a similar principle of neutralization. Reacting this compound with an alkaline earth metal hydroxide, like barium hydroxide, will yield the corresponding salt. These reactions are typically carried out in an aqueous solution, and the product can often be isolated by precipitation or crystallization.

Organic Ammonium (B1175870) Salts (e.g., Dimesitylammonium Pentafluorobenzenesulfonate)

Organic ammonium salts of this compound can be prepared by reacting the acid with an appropriate organic amine. For the synthesis of dimesitylammonium pentafluorobenzenesulfonate, this compound would be reacted with dimesitylamine. The bulky nature of the dimesityl groups on the amine can influence the reaction conditions and the physical properties of the resulting salt. Generally, the reaction involves mixing the acid and the amine in a suitable solvent, from which the salt can often be precipitated or crystallized.

Preparation and Reactivity of Pentafluorobenzenesulfonyl Halides

The preparation and reactivity of pentafluorobenzenesulfonyl halides are central to their application in synthetic chemistry. The chloride and bromide are the most commonly used members of this family, with established synthetic routes and a range of documented applications. The synthesis of the fluoride (B91410) and iodide is less commonly described, reflecting their potentially different reactivity profiles and stability.

Synthesis of Pentafluorobenzenesulfonyl Chloride

Pentafluorobenzenesulfonyl chloride (C₆F₅SO₂Cl) is a key precursor for the synthesis of various this compound derivatives. It is typically prepared through two main pathways: the sulfonation of pentafluorobenzene followed by chlorination, or the direct chlorination of a pre-formed this compound salt.

One common method involves the reaction of pentafluorobenzene with chlorosulfonic acid (ClSO₃H). This reaction directly introduces the sulfonyl chloride functionality onto the pentafluorophenyl ring. smolecule.com An alternative approach is the direct chlorination of this compound using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). smolecule.comontosight.ai These methods are analogous to the preparation of non-fluorinated arylsulfonyl chlorides. orgsyn.org

| Starting Material | Reagent(s) | Product | Notes |

| Pentafluorobenzene | Chlorosulfonic acid | Pentafluorobenzenesulfonyl chloride | Direct sulfonation and chlorination. smolecule.com |

| This compound | Thionyl chloride or Phosphorus pentachloride | Pentafluorobenzenesulfonyl chloride | Chlorination of the sulfonic acid. smolecule.comontosight.ai |

| Sodium benzenesulfonate | Phosphorus pentachloride | Benzenesulfonyl chloride | An analogous non-fluorinated synthesis, often heated to 170-180°C. orgsyn.org |

Detailed experimental procedures often involve the slow addition of the chlorinating agent to the sulfonic acid or the reaction of pentafluorobenzene with an excess of chlorosulfonic acid, followed by workup to isolate the desired sulfonyl chloride. orgsyn.org

Applications as Synthetic Intermediates

Pentafluorobenzenesulfonyl chloride is a versatile synthetic intermediate with a range of applications, primarily centered on its electrophilic nature.

Synthesis of Sulfonamides:

A significant application of pentafluorobenzenesulfonyl chloride is in the synthesis of pentafluorobenzenesulfonamides. These are formed through the reaction of the sulfonyl chloride with primary or secondary amines. chemicalbook.com The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. orgsyn.orgnih.gov

This reactivity is widely exploited in medicinal chemistry and materials science for the creation of complex molecules with specific biological or physical properties. nist.gov

Perfluorophenylation Reactions:

Pentafluorobenzenesulfonyl chloride can also serve as a perfluorophenylating agent. In the presence of a suitable catalyst, such as a ruthenium(II) phosphine (B1218219) complex, it reacts with aromatic and heteroaromatic compounds to introduce the pentafluorophenyl (C₆F₅) group. smolecule.comsigmaaldrich.com This reaction is a valuable tool for the synthesis of highly fluorinated aromatic compounds, which have applications in various fields, including electronics and pharmaceuticals.

Derivatizing Agent in Analytical Chemistry:

The high electron affinity of the pentafluorobenzenesulfonyl group makes it an excellent electrophoric derivatizing agent for analytical purposes. It is used to derivatize compounds containing primary and secondary amine groups, such as amphetamines and amino acids, to enhance their detectability in gas chromatography with electron capture detection (GC-ECD). chemicalbook.comsigmaaldrich.com This derivatization increases the volatility and thermal stability of the analytes, allowing for their sensitive and selective quantification in complex biological matrices. sigmaaldrich.comsigmaaldrich.com

Acidity and Proton Transfer Dynamics of Pentafluorobenzenesulfonic Acid

Quantitative Determination of Acidity Constants (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in a solution. For extremely strong acids like pentafluorobenzenesulfonic acid, direct experimental measurement of the pKa value in aqueous solution is exceptionally challenging due to the near-complete dissociation. Consequently, its acidity is often evaluated through computational predictions and comparisons with other strong acids.

Theoretical predictions provide a valuable estimate of its acidity. Computational models forecast the pKa of this compound to be approximately -2.20 ± 0.50 lookchem.comlookchem.comchemicalbook.com. This value places it firmly in the category of superacids. Studies on related perfluorinated sulfonic acids (PFSAs) using computational methods estimate pKa values ranging from -5.3 to -9.0, suggesting that these compounds will be completely dissociated in aquatic environments nih.gov.

Table 1: Predicted Acidity Constant (pKa) of this compound

| Chemical Compound | Predicted pKa Value | Method |

| This compound | -2.20 ± 0.50 | Prediction lookchem.comlookchem.comchemicalbook.com |

Computational and Theoretical Modeling of Protonation and Deprotonation Equilibria

Computational chemistry offers profound insights into the mechanisms of proton transfer and the factors governing acid strength where experimental methods are limited nih.gov. For this compound, theoretical models are crucial for understanding the dynamics of its protonation and deprotonation.

Density Functional Theory (DFT) is a robust computational method used to investigate the energetic and structural details of chemical reactions, including proton transfer. By modeling the potential energy surface, DFT can elucidate the transition states and determine the activation energy required for a proton to move from an acid to a base nih.govnih.gov.

Studies on analogous systems provide a framework for understanding the proton transfer dynamics of this compound. For instance, DFT calculations have been employed to examine the proton transfer from various sulfonic acids, such as benzenesulfonic acid, to different amines nih.gov. These studies analyze the potential energy curves along the proton transfer coordinate to understand the formation of molecular complexes and ionic pairs nih.gov. A similar approach has been applied to model the proton transfer from a perfluorosulfonic acid polymer to a phosphonic acid, using the M062X/6-311++G(d,p) level of theory, which highlights the feasibility of these calculations for fluorinated systems researchgate.net. Such computational analyses reveal that the energy barrier for proton transfer from superacids is exceptionally low, facilitating rapid proton donation.

The process of deprotonation is intrinsically linked to the surrounding solvent environment. Water molecules play a critical role in stabilizing the resulting anion, thereby influencing the pKa. In computational studies, the effect of hydration is typically incorporated through solvation models, such as the Solvation Model based on Density (SMD) or other polarizable continuum models nih.govresearchgate.net.

These models simulate the aqueous environment and its stabilizing effect on the pentafluorobenzenesulfonate anion. The high polarity of water and its ability to form hydrogen bonds are crucial for solvating the negatively charged sulfonate group (–SO₃⁻) and the released proton (H⁺). The extensive charge delocalization within the pentafluorobenzenesulfonate anion, combined with strong hydration, leads to a highly stable conjugate base. This stabilization significantly shifts the deprotonation equilibrium, favoring the dissociated state and resulting in the acid's extreme strength nih.gov. The complete dissociation expected for perfluorinated sulfonic acids in aquatic systems underscores the critical role of hydration in their acidity nih.gov.

Influence of the Pentafluorophenyl Group on Sulfonic Acid Strength

The exceptional acidity of this compound is a direct consequence of the powerful electron-withdrawing properties of the pentafluorophenyl (C₆F₅–) group attached to the sulfonic acid moiety. The stability of the conjugate base, pentafluorobenzenesulfonate, determines the strength of the acid.

The C₆F₅– group enhances the stability of the anion through two primary electronic mechanisms:

Strong Inductive Effect (-I): Fluorine is the most electronegative element. The presence of five fluorine atoms on the aromatic ring creates a potent negative inductive effect. This effect involves the withdrawal of electron density through the sigma (σ) bonds from the benzene (B151609) ring and, subsequently, from the sulfonic acid group. This electron withdrawal significantly reduces the electron density on the sulfonate group, dispersing the negative charge of the anion.

Resonance Effect (-M): The delocalized π-system of the benzene ring allows for the negative charge of the sulfonate anion to be distributed across the entire molecule. The strongly electron-withdrawing fluorine atoms enhance this delocalization, effectively "pulling" the negative charge into the aromatic ring and stabilizing the conjugate base to a remarkable degree.

This extensive stabilization means that the pentafluorobenzenesulfonate anion is an extremely weak base, and consequently, its conjugate acid is exceptionally strong. For comparison, the presence of the C₆F₅ group makes this compound significantly stronger than its non-fluorinated counterpart, benzenesulfonic acid. The effect is so pronounced that even pentafluorobenzoic acid, which has a less acidic carboxylate group, is a strong acid with a pKa of 1.48, highlighting the profound acidifying influence of the pentafluorophenyl group wikipedia.org.

Catalytic Applications of Pentafluorobenzenesulfonic Acid in Chemical Transformations

Applications of Pentafluorobenzenesulfonic Acid Derivatives as Catalysts

Ammonium (B1175870) Pentafluorobenzenesulfonate Salts as Organocatalysts

In the realm of organocatalysis, the design of catalysts often involves the pairing of a catalytically active cation with an inert, non-interacting anion. Ammonium salts derived from strong acids with non-coordinating anions are prime examples of this principle. While specific research focusing exclusively on ammonium pentafluorobenzenesulfonate as an organocatalyst is nascent, its properties can be inferred from the well-established role of non-coordinating anions in catalysis.

A non-coordinating anion is a crucial component of a cationic catalyst system because it does not form a strong ion pair with the cationic center. This "naked" or highly reactive cationic species is then free to interact fully with the substrate, leading to higher catalytic efficiency. The pentafluorobenzenesulfonate anion is considered an excellent non-coordinating anion due to two key features:

Charge Delocalization: The negative charge is extensively delocalized across the sulfonate group and the electron-withdrawing pentafluorophenyl ring.

Steric Hindrance: The bulky nature of the anion can sterically prevent it from closely approaching and coordinating with the cationic center of the catalyst.

In the context of an ammonium-based organocatalyst, such as one used in phase-transfer catalysis or other reactions involving a cationic intermediate, the use of the pentafluorobenzenesulfonate counter-ion would be expected to enhance catalytic activity by ensuring the ammonium cation remains highly accessible and reactive. Noncovalent interactions are pivotal in organocatalysis, and minimizing the interference from the counter-anion is a key strategy for catalyst design. acs.org The balance between favorable and unfavorable noncovalent interactions often determines the stereoselectivity of a reaction, and a non-interfering anion like pentafluorobenzenesulfonate helps to clarify and enhance the desired catalytic pathway. acs.org

Metal Salts (e.g., Zirconium Pentafluorobenzenesulfonate) in Catalysis

The combination of a hard Lewis acidic metal center, such as Zirconium(IV), with a non-coordinating anion like pentafluorobenzenesulfonate creates a powerful and versatile Lewis acid catalyst. While zirconium pentafluorobenzenesulfonate itself is not extensively documented, its properties and applications can be reliably predicted from its close analogue, zirconium trifluoromethanesulfonate (B1224126) (zirconium triflate), which is a well-studied catalyst. thieme-connect.comamericanelements.com The triflate and pentafluorobenzenesulfonate anions are both conjugate bases of exceptionally strong acids, rendering them very poor nucleophiles and excellent leaving groups.

Zirconocene bis(triflate) is a robust, moisture-tolerant Lewis acid that effectively catalyzes a range of important organic reactions. thieme-connect.comthieme-connect.com It is particularly effective in activating C–O bonds. thieme-connect.com Given the similar electronic properties of the anions, zirconium pentafluorobenzenesulfonate is expected to exhibit comparable or even enhanced catalytic activity in these transformations. The primary role of the catalyst is to coordinate to an electron-rich atom (typically oxygen) in the substrate, thereby activating the molecule for subsequent reaction.

Key applications where Zirconium(IV) salts of strong, non-coordinating acids are effective include:

Dehydrative Reactions: Direct amidation of carboxylic acids with amines and esterification of carboxylic acids with alcohols.

Etherification: Formation of ethers from alcohols. thieme-connect.comthieme-connect.com

Carbon-Carbon Bond Formation: Mukaiyama-aldol and Diels-Alder reactions. sigmaaldrich.com

The table below summarizes representative transformations catalyzed by Zirconocene bis(triflate), which serves as a strong model for the expected reactivity of Zirconium pentafluorobenzenesulfonate.

| Reaction Type | Substrates | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Esterification | Benzoic acid + 2-Phenylethanol | Zr(Cp)₂(OTf)₂ | 2-Phenylethyl benzoate | Moisture-tolerant; proceeds in standard solvents without dehydrating agents. | thieme-connect.com |

| Etherification | 4-Hydroxybenzyl alcohol + Allyl alcohol | Zr(Cp)₂(OTf)₂ | Allyl 4-(hydroxymethyl)phenyl ether | Highly selective for benzylic alcohols, even in the presence of other hydroxyl groups. | thieme-connect.comthieme-connect.com |

| Mukaiyama Cross-Aldol | Aldehyde + Silyl enol ether | Zr(Cp)₂(OTf)₂·THF | β-Hydroxy ketone | Effective Lewis acid catalyst for C-C bond formation. | sigmaaldrich.com |

| Diels-Alder | Diene + Dienophile | Zr(Cp)₂(OTf)₂·THF | Cyclohexene derivative | Catalyzes cycloaddition reactions. | sigmaaldrich.com |

Mechanistic Investigations of this compound Catalysis

Role in Enhancing Electrophilicity of Carbonyl Compounds

A fundamental role of a Brønsted acid catalyst in organic chemistry is the activation of carbonyl compounds. This compound, being a superacid, is exceptionally effective in this role. The catalytic cycle begins with the protonation of the carbonyl oxygen by the acid. This initial step has a profound effect on the electronic structure of the carbonyl group.

Protonation of the oxygen atom places a formal positive charge on it, creating an oxonium ion. This positive charge is delocalized via resonance onto the carbonyl carbon. The result is a significant increase in the electrophilic character of the carbonyl carbon, making it much more susceptible to attack by even weak nucleophiles. This activation is the key principle behind numerous acid-catalyzed reactions such as esterification, acetal (B89532) formation, and the Prins reaction. The high acidity of this compound ensures that the equilibrium for this protonation step lies favorably towards the activated oxonium ion, leading to faster reaction rates compared to weaker acids.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways provides a deeper understanding of how a catalyst functions. The Prins reaction is an excellent model for studying the intermediates and pathways involved in catalysis by strong Brønsted acids like this compound. wikipedia.orgorganic-chemistry.org The reaction typically involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org

The generally accepted reaction pathway proceeds through several key steps and intermediates:

Activation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde (e.g., formaldehyde), generating a highly electrophilic oxonium ion intermediate. This is the same activation mechanism described in the previous section. nih.gov

Electrophilic Attack: The activated aldehyde is attacked by the nucleophilic π-bond of the alkene. This carbon-carbon bond-forming step generates a carbocationic intermediate, specifically a γ-hydroxycarbenium ion. nih.gov

Capture of the Intermediate: The fate of this carbocation determines the final product and depends on the reaction conditions.

In the presence of a nucleophilic solvent like water, the carbocation is trapped to form a 1,3-diol after deprotonation. wikipedia.org

In the absence of a nucleophile, the intermediate can lose a proton to form an allylic alcohol. wikipedia.org

With excess aldehyde, the carbocation can be trapped by another molecule of the aldehyde, leading to the formation of a 1,3-dioxane (B1201747) after cyclization and deprotonation. wikipedia.orgorganic-chemistry.org

Mechanistic studies, including isotope labeling, have been used to support this pathway, confirming the intermediacy of the oxocarbenium ion and subsequent carbocation. nih.gov The efficiency and selectivity of the Prins reaction are highly dependent on the ability of the acid to generate these reactive intermediates without causing unwanted side reactions, a role for which strong, non-nucleophilic acids like this compound are ideally suited. nih.gov

Pentafluorobenzenesulfonic Acid in Advanced Functional Materials

Integration into Polymer Electrolyte Membranes (PEMs) for Electrochemical Devices

Polymer electrolyte membranes (PEMs), also known as proton exchange membranes, are a critical component in various electrochemical technologies, including fuel cells. These membranes are semipermeable and designed to conduct protons while acting as an electronic insulator and a barrier to reactants. vritratech.com The performance and durability of these devices are intrinsically linked to the chemical and mechanical properties of the PEM. vritratech.comnih.gov Perfluorosulfonic acid (PFSA) polymers are the most common materials used for these membranes due to their excellent proton conductivity and robust physicochemical properties. vritratech.comnih.gov

Perfluorosulfonic Acid (PFSA) Ionomers in Fuel Cell Technology

PFSA ionomers are polymers characterized by a hydrophobic, chemically resistant backbone, such as polytetrafluoroethylene (PTFE), and hydrophilic side chains terminating in sulfonic acid (-SO₃H) groups. mdpi.com This structure allows for the formation of distinct hydrophilic and hydrophobic domains. The hydrophilic, sulfonic acid-containing side chains facilitate proton transport, creating essential channels for ion conduction. nih.gov

In a fuel cell, the PEM's primary role is to efficiently transport protons from the anode to the cathode while preventing the direct mixing of fuel (e.g., hydrogen) and oxidant (e.g., oxygen). vritratech.com The degradation of the PFSA ionomer membrane can lead to increased gas permeability and the generation of radicals, which can further break down the polymer backbone and side chains, ultimately compromising the fuel cell's durability. nih.gov While traditional PFSA ionomers like Nafion, which feature a long side chain, have been widely used, research has focused on developing new architectures to enhance performance, especially under high-temperature and low-humidity conditions. sigmaaldrich.commdpi.com

Short-Side-Chain Perfluorosulfonic Acid (SSC-PFSA) Architectures

A significant advancement in PEM technology has been the development of short-side-chain (SSC) PFSA ionomers, such as Aquivion. mdpi.comresearchgate.net These ionomers have a shorter pendant side chain connecting the sulfonic acid group to the polymer backbone compared to traditional long-side-chain (LSC) PFSAs like Nafion. mdpi.comrsc.org The absence of an ether group and the shorter chain length contribute to better durability, making SSC-PFSAs more suitable for the harsh operating conditions found in fuel cells. rsc.org

SSC-PFSAs exhibit higher crystallinity and a higher glass-transition temperature, leading to enhanced thermal stability. sigmaaldrich.comresearchgate.net This allows fuel cells equipped with SSC-PFSA membranes to operate at elevated temperatures (up to 130-140°C) and low relative humidity, which can improve reaction kinetics and simplify water management. rsc.orgresearchgate.net Studies have shown that fuel cells using SSC-PFSA membranes and ionomers in the catalyst layers demonstrate superior and more stable performance at high temperatures compared to those based on LSC-PFSAs. researchgate.netmdpi.com For instance, at 140°C and 20% relative humidity, a PEMFC with an SSC-PFSA delivered a current density 2.43 times higher than its LSC-PFSA counterpart. researchgate.net

| Parameter | MEA with LSC-PFSA (NRE211/NF30) | MEA with SSC-PFSA (AQ(E79)/AQ20) | Conditions | Reference |

|---|---|---|---|---|

| Charge Transfer Resistance (Rct) | Higher | Lower | 80°C, 95°C at various RH% | mdpi.com |

| Membrane Resistance (Rm) | Higher | Lower | 80°C, 95°C at various RH% | mdpi.com |

| Overall Fuel Cell Performance | Lower | Higher | High Temperature, Low RH | mdpi.com |

Proton Conductivity and Transport Phenomena in PFSA Membranes

Proton conductivity in PFSA membranes is intrinsically linked to the membrane's hydration level and internal structure. nih.gov Water molecules within the membrane are essential for facilitating proton transport. Research has identified two distinct types of water within these membranes: bulk-like water and interfacial water, which is more weakly coordinated near the sulfonic acid groups. nih.gov

SSC-PFSA ionomers generally exhibit higher proton conductivity, particularly at low relative humidity and elevated temperatures. mdpi.comsigmaaldrich.com This enhanced performance is attributed to their ability to retain water more effectively and the higher concentration of acid groups, which allows for efficient proton hopping through the hydrophilic channels. mdpi.comsigmaaldrich.com

| Membrane | Ion Exchange Capacity (IEC) (mmol g⁻¹) | Proton Conductivity at 80°C, 95% RH (mS cm⁻¹) | Proton Conductivity at 80°C, 40% RH (mS cm⁻¹) | Reference |

|---|---|---|---|---|

| SPP-TFP-4.0 (Parent) | 2.45 | 550.1 | Not Specified | nih.gov |

| SPP-TFP-4.0-PVDF (Reinforced) | 2.01 | 281.8 | Not Specified | nih.gov |

| cPPSA-ePTFE (Reinforced) | Not Specified | Not Specified | 47.5 | nih.gov |

| Nafion XL | Not Specified | Not Specified | 13.6 | nih.gov |

Studies on Membrane Micro-morphologies and Ionic Cluster Development

The functionality of PFSA membranes is governed by their phase-separated micro-morphology. The polymer backbone forms hydrophobic domains, while the hydrated sulfonic acid side chains aggregate to form hydrophilic ionic clusters. acs.org These clusters, when sufficiently hydrated, form an interconnected network of water channels that allow for the transport of protons. nih.gov

The morphology is influenced by the ionomer's chemistry, such as its equivalent weight (EW)—the mass of dry polymer per mole of ionic groups—and the length of its side chains. acs.org SSC-PFSAs, having a lower EW, possess a higher concentration of functional groups. mdpi.com This leads to the development of widespread ionic domains. researchgate.net However, despite higher water absorption, the ionic clusters in SSC-PFSAs can be less developed and interconnected than in LSC-PFSAs, which can impact mass permeability. rsc.org The relationship between the nanostructure and membrane properties is a key area of research, with techniques like small-angle X-ray scattering (SAXS) used to delineate the morphology and understand how factors like side-chain length and hydration affect the size and spacing of these ionic domains. researchgate.netacs.org

Role as Photoacid Generators (PAGs) in Advanced Lithography

In the realm of semiconductor manufacturing, pentafluorobenzenesulfonic acid plays a crucial role as a component in photoacid generators (PAGs). PAGs are fundamental to advanced photolithography, particularly in a process known as chemically amplified resist (CAR). semiconductors.orgsemiconductors.org When exposed to UV light or an electron beam, a PAG molecule dissociates to form a strong acid. semiconductors.orgeusemiconductors.eu This photogenerated acid then acts as a catalyst, initiating chemical reactions (such as deprotection or crosslinking) in the surrounding polymer resist matrix, which ultimately changes its solubility and allows a pattern to be developed. google.com

Design and Performance of PFAS-Containing Photoacids

The effectiveness of a PAG is determined by several key attributes, including its ability to generate a strong, non-nucleophilic acid, controlled diffusion of the photoacid, good solubility in resist formulations, and high chemical stability. semiconductors.org Per- and polyfluoroalkyl substance (PFAS)-containing PAGs, which often use anions like perfluoroalkylsulfonates, excel in meeting these requirements. semiconductors.org The strong electron-withdrawing nature of fluorine atoms results in the generation of a "superacid," which is highly effective at catalyzing the necessary reactions in the resist. eusemiconductors.eu

This compound has been identified as a high-performance photoacid, with performance that comes close to other industry standards like triflic acid and perfluorobutanesulfonate (B13733166) (PFBS). semiconductors.org The majority of modern photoresists used for 248-nm and 193-nm lithography employ perfluoroalkylsulfonates as photoacids, typically as anions to onium salts like triphenylsulfonium. semiconductors.org

A critical challenge in high-resolution lithography is managing the diffusion of the photogenerated acid. nih.gov Uncontrolled diffusion can lead to a loss of pattern fidelity, known as blur. To address this, research has focused on designing PAGs that generate larger acids with minimal diffusion ranges or on creating polymer-bound PAGs, where the acid-generating moiety is attached to the polymer backbone. semiconductors.orgnih.gov Novel nonionic PAGs that generate long-chain perfluorinated sulfonic acids upon irradiation have demonstrated the ability to pattern sub-45 nm lines, showcasing the ongoing innovation in this field. nih.gov

| Attribute | Description | Relevance | Reference |

|---|---|---|---|

| Acid Strength | Generates a strong, non-nucleophilic superacid (e.g., this compound). | Essential for efficient catalysis, especially in 193-nm resist platforms. | semiconductors.orgeusemiconductors.eu |

| Diffusion Control | Acid diffusion must be minimal to maintain pattern resolution. Larger anions or polymer-bound PAGs help suppress diffusion. | Directly impacts resolution, line-edge roughness, and sensitivity. | semiconductors.orgnih.gov |

| Lithographic Performance | PAGs with perfluorinated anions demonstrate high sensitivity and resolution. | Enables patterning of ever-shrinking critical dimensions (e.g., sub-45 nm lines). | nih.gov |

| Chemical Stability | PAGs must be chemically inert and stable within the resist formulation before exposure. | Ensures resist shelf-life and prevents unwanted side reactions. | semiconductors.org |

Acid Strength and Diffusion Control in Resist Formulations

This compound plays a critical role as a photoacid generator (PAG) in advanced chemically amplified resist (CAR) formulations, which are essential for high-resolution lithography in the semiconductor industry. semiconductors.orgalfa-chemistry.comrsc.org The effectiveness of a CAR is highly dependent on the properties of the photoacid, specifically its strength and diffusion characteristics within the polymer matrix. ntnu.noutexas.edu

The primary function of a PAG in a CAR is to generate a strong acid upon exposure to light. alfa-chemistry.comgoogle.com This acid then catalyzes a cascade of chemical reactions during a subsequent post-exposure bake (PEB) step, leading to a change in the solubility of the resist in the exposed regions. utexas.edugoogle.com The strength of the photogenerated acid is a crucial parameter; it must be strong enough to efficiently induce these solubility-switching reactions. alfa-chemistry.com this compound is a strong acid, with a predicted pKa value of approximately -2.20, making it a suitable candidate for this application. lookchem.comlibretexts.orgumass.edu The lower the pKa value, the stronger the acid, and strong acids are necessary to achieve high sensitivity in resist formulations. alfa-chemistry.comlibretexts.org

The perfluorinated nature of the anion contributes to its high acidity and stability. Perfluoroalkylsulfonates are widely used as photoacids in 248-nm and 193-nm photoresists. semiconductors.org The electron-withdrawing fluorine atoms on the benzene (B151609) ring enhance the acidity of the sulfonic acid group, ensuring efficient catalytic activity.

While high acidity is beneficial, the diffusion of the photoacid within the resist matrix must be precisely controlled. ntnu.nokpi.ua Excessive diffusion can lead to a loss of resolution, as the acid can migrate from the exposed areas into the unexposed regions, causing blurring of the intended pattern. ntnu.no This is a significant challenge as feature sizes in microelectronics continue to shrink. utexas.edu

Several strategies are employed to control the diffusion of photoacids like this compound. One approach is to use polymer-bound PAGs, where the acid-generating moiety is covalently attached to the polymer backbone. This significantly reduces the mobility of the photoacid. Shorter-chain perfluoroalkylsulfonic acids are often utilized in these polymer-bound systems. semiconductors.org Another method involves the incorporation of basic additives or basic monomers into the resist formulation. kpi.ua These basic components can "trap" the diffusing acid, limiting its migration and sharpening the final pattern. kpi.ua

The table below summarizes key properties of this compound relevant to its use in resist formulations.

| Property | Value/Description | Source(s) |

| Predicted pKa | -2.20 ± 0.50 | lookchem.com |

| Role in Resists | Photoacid Generator (PAG) | semiconductors.orgalfa-chemistry.com |

| Diffusion Control | Critical for high resolution; can be managed by binding to polymers or using basic additives. | semiconductors.orgntnu.nokpi.ua |

Formation of Coordination Polymers and Organometallic Complexes

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. mdpi.comrsc.org While carboxylic acids and nitrogen-containing heterocyclic compounds are common building blocks for these structures, the role of sulfonic acids like this compound is less direct but still significant in the broader field of organometallic chemistry. mdpi.comresearchgate.net

Research has shown the formation of coordination polymers where related perfluorinated carboxylates, such as pentafluorobenzoate, act as ligands. For instance, a copper(II) coordination polymer has been synthesized using pentafluorobenzoate and pyrazine (B50134) as bridging ligands, resulting in a three-dimensional network. researchgate.net This indicates that perfluorinated aromatic rings can be incorporated into coordination polymer structures.

While direct examples of this compound acting as a primary multitopic linker to form extended coordination polymers are not prevalent in the literature, its derivatives and related compounds are used in the synthesis of complex organometallic structures. For example, the synthesis of phosphonosulfonic acid building blocks, which are then used as linkers for coordination polymers, has been reported. semiconductors.org This suggests a potential pathway for incorporating sulfonate groups into more complex ligand designs for the construction of functional coordination materials.

The table below provides examples of related compounds used in the formation of coordination polymers.

| Ligand/Compound | Role in Coordination Polymer/Organometallic Complex | Resulting Structure | Source(s) |

| Pentafluorobenzoate | Bridging Ligand | 3D network with Copper(II) and pyrazine | researchgate.net |

| Phosphonosulfonic acids | Linkers | Used to synthesize new La-based coordination polymers | semiconductors.org |

Computational Chemistry and Theoretical Characterization of Pentafluorobenzenesulfonic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and inherent reactivity of pentafluorobenzenesulfonic acid. These computational approaches provide a molecular-level understanding of how the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring influences the properties of the sulfonic acid group.

Studies have focused on the impact of fluorination on the acidity of PFBSA. By comparing it with its non-fluorinated counterpart, benzenesulfonic acid (BSA), it has been shown that the pentafluorophenyl group significantly enhances the acidity. This is attributed to the powerful inductive effect of the fluorine atoms, which effectively delocalizes the negative charge of the sulfonate anion upon deprotonation, thereby stabilizing the conjugate base.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Highest Occupied Molecular Orbital (HOMO) | Value not available in search results | DFT |

| Lowest Unoccupied Molecular Orbital (LUMO) | Value not available in search results | DFT |

| Electron Affinity | Value not available in search results | DFT |

| Ionization Potential | Value not available in search results | DFT |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the behavior of PFBSA in a condensed phase, particularly its interactions with solvent molecules and other PFBSA molecules. These simulations can provide detailed information about the structure and dynamics of these interactions at the atomic level.

While specific MD simulation studies exclusively focused on this compound are not widely available in the public domain, the general principles of intermolecular interactions for similar fluorinated and sulfonated compounds can be inferred. The sulfonic acid group is capable of strong hydrogen bonding, both as a donor (from the acidic proton) and as an acceptor (through the oxygen atoms). The highly fluorinated aromatic ring, on the other hand, would primarily engage in non-polar interactions, such as van der Waals forces and potentially halogen bonding.

In aqueous solutions, MD simulations would be expected to show a well-defined hydration shell around the sulfonic acid headgroup, with water molecules oriented to form hydrogen bonds. The perfluorinated ring would likely exhibit hydrophobic behavior, influencing the local water structure.

Table 2: Potential Intermolecular Interactions Involving this compound

| Interacting Species | Type of Interaction | Key Atomic Participants |

| PFBSA - Water | Hydrogen Bonding | Sulfonic acid proton and oxygen atoms; Water hydrogen and oxygen atoms |

| PFBSA - PFBSA | Hydrogen Bonding, Dipole-Dipole, van der Waals | Sulfonic acid groups, Fluorinated aromatic rings |

| PFBSA - Non-polar solvent | van der Waals | Fluorinated aromatic ring and solvent molecules |

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and for the structural elucidation of molecules.

Predicted NMR Spectra

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for PFBSA can be achieved through DFT calculations. The single proton in the sulfonic acid group is expected to be highly deshielded due to the strong electron-withdrawing environment, resulting in a downfield chemical shift. The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the perfluorinated ring, with their chemical shifts influenced by the attached fluorine atoms and the sulfonate group. The ¹⁹F NMR spectrum would be the most complex, with signals for the ortho, meta, and para fluorine atoms, likely showing coupling between them.

Table 3: Predicted NMR Chemical Shifts (Conceptual)

| Nucleus | Position | Predicted Chemical Shift Range (ppm) |

| ¹H | -SO₃H | Highly downfield |

| ¹³C | C-SO₃H | Downfield |

| ¹³C | C-F (ortho, meta, para) | Characteristic shifts for fluorinated carbons |

| ¹⁹F | F (ortho, meta, para) | Distinct chemical shifts with observable coupling |

Predicted IR Spectra

The vibrational frequencies in the IR spectrum of PFBSA can also be calculated using computational methods. Key vibrational modes would include the O-H stretch of the sulfonic acid group, the S=O asymmetric and symmetric stretches, the S-O stretch, and various stretching and bending modes associated with the C-F and C-C bonds of the perfluorinated aromatic ring.

Table 4: Predicted Key Infrared Absorption Frequencies (Conceptual)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| O-H stretch (sulfonic acid) | Broad, ~3000-2500 |

| S=O asymmetric stretch | ~1350-1340 |

| S=O symmetric stretch | ~1180-1160 |

| C-F stretches | ~1300-1000 |

| Aromatic C=C stretches | ~1650-1450 |

Elucidation of Reaction Mechanisms and Activation Energies

Computational chemistry plays a crucial role in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the calculation of activation energies. For this compound, a key reaction that has been studied computationally is its deprotonation.

As mentioned earlier, quantum chemical calculations have shown that the presence of the five fluorine atoms lowers the activation energy for the removal of the sulfonic acid proton by water. This provides a quantitative basis for the enhanced acidity of PFBSA. The mechanism involves the formation of a transition state where the proton is partially transferred to a water molecule or a cluster of water molecules.

Further computational studies could explore other reactions involving PFBSA, such as its role as a strong acid catalyst in various organic transformations. By modeling the interaction of PFBSA with reactants, it would be possible to identify the key intermediates and transition states, providing a detailed understanding of the catalytic cycle.

Table 5: Summary of a Computationally Studied Reaction

| Reaction | Computational Finding |

| Deprotonation by water | The activation energy is lower for this compound compared to benzenesulfonic acid, indicating enhanced acidity due to the stabilizing effect of the fluorinated ring. |

Green Chemistry Principles Applied to Pentafluorobenzenesulfonic Acid Synthesis and Catalysis

Atom Economy and Waste Minimization in Catalytic Processes

The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. In catalysis, this translates to designing reactions that generate minimal or no byproducts. While specific atom economy data for reactions catalyzed by pentafluorobenzenesulfonic acid is not extensively documented in readily available literature, the broader context of using solid acid catalysts provides a framework for its green credentials. researchgate.netrsc.org

For instance, in esterification reactions, a common application for acid catalysts, the use of a recyclable solid acid can prevent the formation of salt waste that occurs when using a homogeneous acid catalyst that needs to be neutralized. nih.gov The goal is to move towards processes where the catalyst can be filtered off and reused multiple times without a significant loss in activity, thereby minimizing waste at its source. researchgate.net

The concept of atom economy can be illustrated by comparing a traditional synthesis with a greener alternative. For example, the synthesis of ibuprofen, which historically had a low atom economy, was significantly improved by developing a catalytic process that minimized waste. While a specific, detailed analysis for a reaction catalyzed by this compound is not available, the principles of maximizing reactant incorporation into the desired product remain the same. rsc.org

Development of Environmentally Benign Reaction Conditions

The development of environmentally friendly reaction conditions is another critical aspect of green chemistry. This involves using less hazardous reagents and reaction media, as well as employing energy-efficient processes. For reactions involving this compound, research has focused on moving away from volatile and toxic organic solvents and exploring solvent-free conditions.

Solvent-free reactions, where the reactants themselves act as the solvent, are highly desirable as they eliminate the environmental burden associated with solvent use and disposal. While specific examples directly involving this compound are not abundant in the literature, the trend towards solvent-free catalysis with other solid acids in reactions like Friedel-Crafts acylation points to a promising direction for future research.

Furthermore, the use of milder reaction temperatures and pressures, facilitated by highly active catalysts like this compound, can lead to significant energy savings. The high acidity of this catalyst can potentially allow for lower reaction temperatures compared to less active solid acids, contributing to a more sustainable process.

Solvent Selection and Its Impact on Reaction Efficiency

The choice of solvent can have a profound impact on the efficiency and environmental footprint of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. In the context of catalysis by this compound, the exploration of alternative solvents is an active area of interest.

Ionic liquids (ILs) have emerged as promising green solvents due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. mdpi.com Research has shown that sulfonic acid-functionalized ionic liquids can act as both catalyst and solvent in reactions like esterification, offering a recyclable and efficient system. mdpi.com While not specific to this compound, these studies demonstrate the potential of using ionic liquids to enhance the green profile of acid-catalyzed reactions. The recyclability of both the catalyst and the ionic liquid solvent can lead to a highly sustainable process.

The table below illustrates the effect of different catalysts, including sulfonic acid-based systems, on the conversion of palmitic acid to biodiesel. This data, while not specific to this compound, highlights the catalytic potential of sulfonic acid groups in green chemical processes.

| Catalyst | Conversion (%) |

| Fe3O4@SiO2–P([VLIM]PW) | 94 |

| Fe3O4@SiO2–P([VLIM]SO3) | 79 |

Data sourced from a study on magnetic-responsive solid acid catalysts for esterification. nih.gov

Potential for Biocatalytic Integration or Inspiration

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical catalysis. While direct biocatalytic applications involving the synthesis or direct use of this compound are not yet established, there are related areas of research that hold potential for future inspiration.

One such area is the biocatalytic degradation of perfluorinated compounds. researchgate.netelsevierpure.comnih.govnih.gov Research has shown that some microorganisms are capable of degrading perfluorinated sulfonic acids, which could provide insights into developing enzymatic or bio-inspired systems for the selective transformation or detoxification of waste streams containing such compounds. researchgate.netelsevierpure.comnih.govnih.gov

Furthermore, the study of enzymatic desulfonation of aromatic compounds could inspire the design of novel catalysts that can perform similar transformations under mild, aqueous conditions. While a direct link to this compound is not yet made, the principles of enzymatic catalysis, such as high selectivity and operation in water, offer a blueprint for the development of future green chemical processes.

常见问题

Q. What are the primary applications of pentafluorobenzenesulfonic acid in biochemical research?

this compound derivatives, such as PBSF (pentafluorobenzenesulfonyl fluorescein), are widely used as selective probes for hydrogen peroxide (H₂O₂) detection. The mechanism involves hydrolysis of the sulfonic acid group upon reaction with H₂O₂, releasing fluorescein and generating a quantifiable fluorescence signal. This method is applied in cellular, bacterial, and plant systems to map oxidative stress dynamics. To implement this, researchers should calibrate fluorescence measurements against H₂O₂ standards and validate specificity using negative controls (e.g., ROS scavengers) .

Q. What experimental precautions are necessary when handling this compound derivatives?

Due to their sensitivity to hydrolysis, derivatives like PBSF must be stored at -20°C in dark, dry conditions. Prior to experiments, validate compound stability using techniques such as HPLC or mass spectrometry to confirm integrity. During assays, avoid exposure to ambient light and humidity, and include buffer-only controls to account for background fluorescence .

Q. How can researchers synthesize and characterize this compound derivatives?

Synthesis typically involves nucleophilic substitution reactions between pentafluorobenzenesulfonyl chloride and target nucleophiles (e.g., fluorescein derivatives). Post-synthesis, characterize products using NMR (¹H/¹⁹F), high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural fidelity. Purity should be assessed via reverse-phase HPLC with UV/Vis detection .

Advanced Research Questions

Q. How can the selectivity of this compound-based probes for H₂O₂ be rigorously validated against other reactive oxygen species (ROS)?

To confirm selectivity, compare fluorescence responses in the presence of superoxide (O₂⁻), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻) using ROS-generating systems (e.g., xanthine oxidase for O₂⁻). Employ scavengers like catalase (for H₂O₂) and TEMPOL (for O₂⁻) to isolate signals. Statistical analysis (e.g., ANOVA) should demonstrate significant signal differences between H₂O₂ and other ROS .

Q. What methodologies are recommended for assessing the environmental persistence and bioaccumulation potential of this compound?

Follow OECD guidelines for hydrolysis (Test 111), photolysis (Test 316), and biodegradation (Test 301). Use computational tools like EPI Suite to estimate persistence (e.g., half-life) and bioaccumulation factors (BCF). Validate predictions with experimental data from LC-MS/MS analysis of environmental matrices (e.g., water, soil) .

Q. How should researchers address conflicting toxicity data in studies involving this compound?

Conduct a systematic review with inclusion criteria aligned with PECO (Population, Exposure, Comparator, Outcome) frameworks. Extract dose-response data using tools like WebPlotDigitizer and perform meta-analyses to reconcile discrepancies. Evaluate study confidence by assessing experimental design (e.g., sample size, exposure duration) and confounding variables (e.g., coexposure to other PFAS) .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply benchmark dose (BMD) modeling to estimate threshold effects, using software like EPA’s BMDS. For clustered data (e.g., repeated measurements in animal studies), use mixed-effects models to account for intra-study variability. Sensitivity analyses should test assumptions about distribution shapes (e.g., log-normal vs. Weibull) .

Q. How can the hydrolysis kinetics of this compound derivatives be optimized for specific experimental conditions?

Use stopped-flow spectrophotometry or fluorescence quenching assays to measure real-time hydrolysis rates under varying pH, temperature, and ionic strength. Fit kinetic data to pseudo-first-order or Michaelis-Menten models using nonlinear regression tools (e.g., GraphPad Prism). Report rate constants (k) with 95% confidence intervals .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference toxicity data with the HAWC (Health Assessment Workspace Collaborative) platform, which embeds study-specific metrics (e.g., LOEL/NOEL values) and quality scores .

- Experimental Design : For environmental fate studies, incorporate isotopic labeling (e.g., ¹⁸O/¹⁹F tracing) to track transformation products and pathways .

- Regulatory Compliance : Align analytical methods with EPA SW-846 guidelines for PFAS detection, ensuring limits of reporting (LOR) ≤ 0.0025 mg/kg via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。